6-(1-Fluoroethyl)-4(1H)-pyrimidinone
Overview
Description
6-(1-Fluoroethyl)-4(1H)-pyrimidinone is a fluorinated pyrimidinone derivative Pyrimidinones are a class of heterocyclic compounds that contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Fluoroethyl)-4(1H)-pyrimidinone typically involves the introduction of the fluoroethyl group to a pyrimidinone precursor. One common method is the nucleophilic substitution reaction, where a suitable leaving group on the pyrimidinone is replaced by a fluoroethyl group. This can be achieved using reagents such as fluoroethyl halides under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-(1-Fluoroethyl)-4(1H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The fluoroethyl group can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
6-(1-Fluoroethyl)-4(1H)-pyrimidinone has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound’s biological activity can be studied to understand its potential as a therapeutic agent.
Medicine: It may be investigated for its potential use in drug development, particularly for diseases where fluorinated compounds have shown efficacy.
Industry: The compound can be used in the development of new materials with unique properties due to the presence of the fluoroethyl group.
Mechanism of Action
The mechanism of action of 6-(1-Fluoroethyl)-4(1H)-pyrimidinone involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-4(1H)-pyrimidinone: Similar structure but with a methyl group instead of a fluoroethyl group.
6-Ethyl-4(1H)-pyrimidinone: Contains an ethyl group at the 6-position.
6-(1-Chloroethyl)-4(1H)-pyrimidinone: Similar structure with a chloroethyl group.
Uniqueness
6-(1-Fluoroethyl)-4(1H)-pyrimidinone is unique due to the presence of the fluoroethyl group, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(1-fluoroethyl)-1H-pyrimidin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O/c1-4(7)5-2-6(10)9-3-8-5/h2-4H,1H3,(H,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOIUIUOQJNADX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=O)NC=N1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452442 | |
Record name | 6-(1fluoroethyl)-4-pyrimidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80452442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
227184-11-4 | |
Record name | 6-(1fluoroethyl)-4-pyrimidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80452442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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